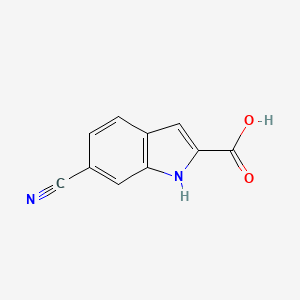

6-氰基-1H-吲哚-2-羧酸

描述

6-cyano-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis Analysis

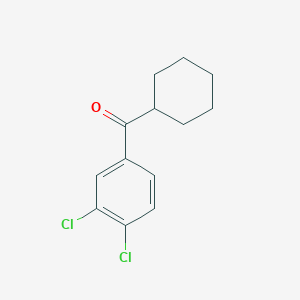

Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of 6-cyano-1H-indole-2-carboxylic Acid is represented by the formula C10H6O2N2 . The InChI key for this compound is AXAUNIVIEFHPSY-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .科学研究应用

Antiviral Agents

Indole derivatives, including those related to 6-cyano-1H-indole-2-carboxylic Acid, have been reported to exhibit potent antiviral activities. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The cyano group at the 6-position could potentially enhance the compound’s interaction with viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Applications

The indole nucleus is a common feature in many anti-inflammatory agents. The structural modification of indole derivatives, such as introducing a cyano group, can lead to compounds with improved anti-inflammatory properties. This makes 6-cyano-1H-indole-2-carboxylic Acid a valuable scaffold for synthesizing new anti-inflammatory medications .

Anticancer Therapeutics

Indole compounds are known to play a role in cancer treatment due to their ability to interfere with cell proliferation and survival pathways. The cyano group on the indole ring could modify the pharmacokinetic properties, potentially leading to more effective anticancer drugs based on the 6-cyano-1H-indole-2-carboxylic Acid framework .

Antimicrobial Activity

The indole core structure is also found in compounds with antimicrobial properties. 6-cyano-1H-indole-2-carboxylic Acid could serve as a precursor for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi, by exploiting its ability to disrupt microbial cell processes .

Antidiabetic Agents

Research has indicated that indole derivatives can be effective in managing diabetes by influencing insulin secretion or glucose metabolism. The introduction of a cyano group at the 6-position of the indole ring might enhance these properties, making 6-cyano-1H-indole-2-carboxylic Acid a candidate for creating novel antidiabetic drugs .

Antimalarial Drugs

Indole derivatives have shown promise in the treatment of malaria. The structural diversity of indole-based compounds, including those with a cyano substituent, allows for the exploration of new therapeutic options for this devastating disease. 6-cyano-1H-indole-2-carboxylic Acid could be utilized to synthesize compounds with enhanced efficacy against the malaria parasite .

Neuroprotective Properties

Indoles have neuroprotective effects and are being studied for the treatment of neurodegenerative diseases. The cyano group on the indole ring of 6-cyano-1H-indole-2-carboxylic Acid may contribute to neuroprotection by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .

Agricultural Chemicals

Indole-3-acetic acid, an indole derivative, is a well-known plant hormone. By modifying indole structures, such as 6-cyano-1H-indole-2-carboxylic Acid, researchers can develop novel compounds that regulate plant growth and development, potentially leading to improved agricultural productivity .

作用机制

Target of Action

The primary targets of 6-cyano-1H-indole-2-carboxylic acid are HIV-1 integrase and xanthine oxidase (XO) . HIV-1 integrase plays a crucial role in the life cycle of HIV-1, and inhibitors can effectively impair viral replication . XO is an enzyme that plays a key role in the catabolism of purines in humans and is a target for the treatment of gout .

Mode of Action

6-Cyano-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction disrupts the normal function of the enzyme, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the integrase enzyme . This disruption prevents the integration of the viral genome into the host cell’s DNA, a critical step in the HIV-1 life cycle . In the case of XO, the compound inhibits the enzyme, disrupting the conversion of hypoxanthine and xanthine to uric acid . This action can help reduce the levels of uric acid, which is beneficial in the treatment of gout .

Result of Action

The inhibition of HIV-1 integrase by 6-cyano-1H-indole-2-carboxylic acid results in the impairment of viral replication . This action can potentially reduce the viral load in HIV-1 infected individuals . The inhibition of XO can lead to a decrease in uric acid levels, which can alleviate symptoms of gout .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

属性

IUPAC Name |

6-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAGFMALIIXWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442036 | |

| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyano-1H-indole-2-carboxylic Acid | |

CAS RN |

85864-09-1 | |

| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

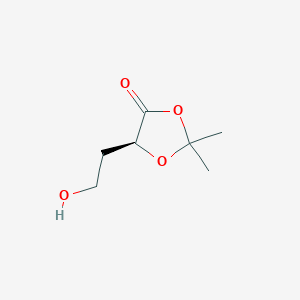

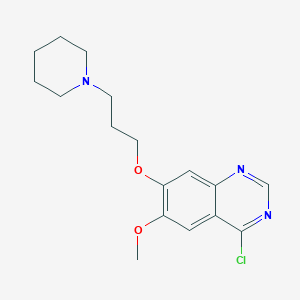

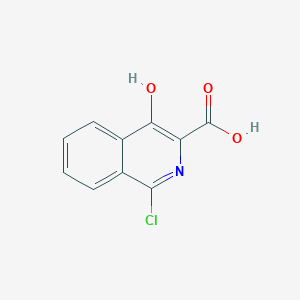

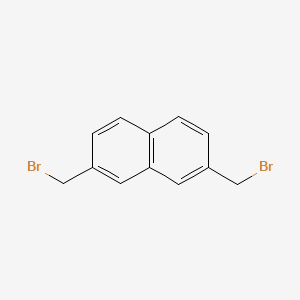

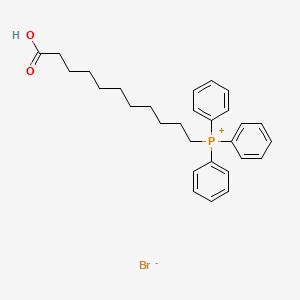

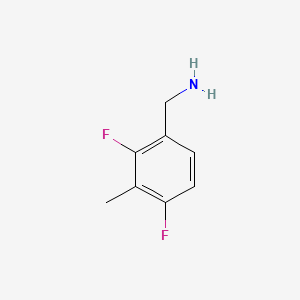

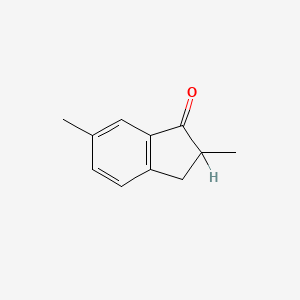

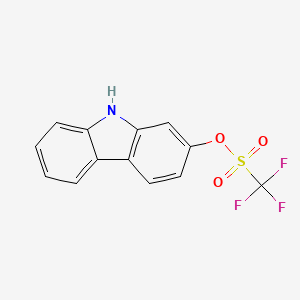

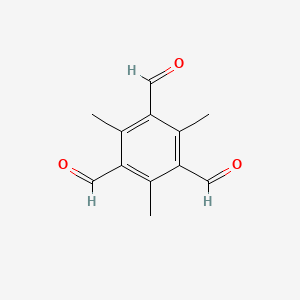

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)